molecular formula C9H9BrFNO B13633716 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one

1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one

Katalognummer: B13633716
Molekulargewicht: 246.08 g/mol
InChI-Schlüssel: NKSXRDTUGNYEJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one is an organic compound with a complex structure, featuring a bromine, fluorine, and amino group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl compound followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the amino, bromo, and fluoro groups allows it to form specific bonds and interactions, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one
  • 1-(4-Amino-2-hydroxyphenyl)ethan-1-one
  • 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone

Uniqueness: 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C9H9BrFNO

Molekulargewicht

246.08 g/mol

IUPAC-Name

1-(2-amino-5-bromo-4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H9BrFNO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3

InChI-Schlüssel

NKSXRDTUGNYEJY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.